3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine
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Overview
Description
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a pyrrolidine substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of pyridine-2-carboxaldehyde with pyrrolidine in the presence of a suitable catalyst. This reaction typically requires refluxing the reactants in a solvent such as ethanol or acetic acid .
Another method involves the oxidative cyclization of 2-pyridyl ketones with alkylamines using molecular iodine as a catalyst. This transition-metal-free reaction proceeds under mild conditions and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,5-a]pyridine ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Imidazo[1,5-a]pyridine N-oxides.
Reduction: Dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives with functional groups such as halogens, alkyl, and aryl groups.
Scientific Research Applications
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of optoelectronic devices, sensors, and materials with specific luminescent properties
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and optical properties, making them useful in various applications .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Similar structure but with a pyridine substituent instead of pyrrolidine.
Imidazo[1,5-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,5-a]pyridine ring.
Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern
The uniqueness of this compound lies in its specific substituent and the resulting chemical and biological properties. Its pyrrolidine substituent imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C11H13N3/c1-2-6-14-10(3-1)8-13-11(14)9-4-5-12-7-9/h1-3,6,8-9,12H,4-5,7H2 |
InChI Key |
JZPHXDGGBYVBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C3N2C=CC=C3 |
Origin of Product |
United States |
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